molecular formula C8H10N2OS B096257 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 16064-21-4

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B096257
CAS No.: 16064-21-4
M. Wt: 182.25 g/mol
InChI Key: BRCPOVNFTXLBPI-UHFFFAOYSA-N
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Description

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a thioxo group (C=S) and a hexahydroquinazolinone core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method for synthesizing this compound involves the cyclization of appropriate precursors. For instance, the reaction between 2-aminobenzamide and carbon disulfide in the presence of a base can lead to the formation of the desired compound.

    Condensation Reaction: Another approach involves the condensation of o-phenylenediamine with thiourea under acidic conditions, followed by cyclization to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thioxo group (C=S) is converted to a sulfoxide (C=SO) or sulfone (C=SO2) group.

    Reduction: The compound can also be reduced to form 2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, where the thioxo group is converted to a thiol (C-SH) group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells.

    DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound could induce the generation of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives:

    2-Methylquinazolin-4(3H)-one: Lacks the thioxo group, resulting in different chemical reactivity and biological activity.

    2-Amino-3,4-dihydroquinazolin-4-one: Contains an amino group instead of a thioxo group, leading to variations in its chemical properties and applications.

    2-Phenylquinazolin-4(3H)-one: The presence of a phenyl group alters its solubility and interaction with biological targets.

The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCPOVNFTXLBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371440
Record name 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-21-4
Record name 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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